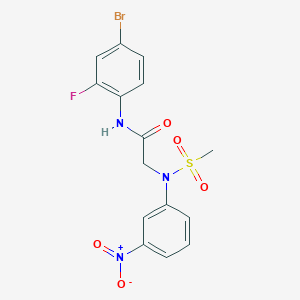
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Overview
Description
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that selectively targets phospholipase D (PLD) enzymes. PLD enzymes play an important role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and signal transduction. As a result, FIPI has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide selectively targets PLD enzymes by binding to the active site of the enzyme and inhibiting its activity. PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which plays an important role in various cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide disrupts downstream signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments, including its high selectivity for PLD enzymes and its ability to inhibit downstream signaling pathways. However, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide also has limitations, including its limited solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD enzymes in various diseases, and the exploration of the potential therapeutic applications of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in other diseases. Furthermore, the development of new delivery methods for N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide may improve its efficacy and reduce its potential cytotoxicity.
Scientific Research Applications
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide can inhibit PLD activity and downstream signaling pathways, leading to the suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(22-11-15-4-2-8-27-15)14-5-6-16-17(9-14)20(26)23(19(16)25)12-13-3-1-7-21-10-13/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZUPPGQKSSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)

![N-[1-(4-bromophenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4795724.png)
![1-(3-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4795727.png)
![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)
![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)

![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4795780.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)